3-chloro-N'-[(2-nitrophenyl)sulfonyl]benzohydrazide
Description
3-Chloro-N'-[(2-nitrophenyl)sulfonyl]benzohydrazide is a benzohydrazide derivative featuring a 3-chloro-substituted benzene ring and a sulfonamide group linked to a 2-nitrophenyl moiety. The sulfonyl group imparts strong electron-withdrawing properties, enhancing stability and influencing interactions with biological targets. This compound’s unique structure distinguishes it from classical hydrazide derivatives, which often incorporate benzylidene or arylidene groups.
Properties
Molecular Formula |
C13H10ClN3O5S |
|---|---|
Molecular Weight |
355.75 g/mol |
IUPAC Name |
3-chloro-N'-(2-nitrophenyl)sulfonylbenzohydrazide |
InChI |
InChI=1S/C13H10ClN3O5S/c14-10-5-3-4-9(8-10)13(18)15-16-23(21,22)12-7-2-1-6-11(12)17(19)20/h1-8,16H,(H,15,18) |
InChI Key |
XEHVDWYRULRKDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NNC(=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-chloro-N’-[(2-nitrophenyl)sulfonyl]benzohydrazide typically involves the reaction of 3-chlorobenzohydrazide with 2-nitrobenzenesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. The crude product is purified by recrystallization or column chromatography to obtain pure 3-chloro-N’-[(2-nitrophenyl)sulfonyl]benzohydrazide .
Chemical Reactions Analysis
3-chloro-N’-[(2-nitrophenyl)sulfonyl]benzohydrazide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzylic position, using oxidizing agents like potassium permanganate or chromium trioxide.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and water, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include substituted benzohydrazides, aminobenzohydrazides, and oxidized derivatives .
Scientific Research Applications
3-chloro-N’-[(2-nitrophenyl)sulfonyl]benzohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-chloro-N’-[(2-nitrophenyl)sulfonyl]benzohydrazide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit lysine-specific histone demethylase 1A (LSD1), an enzyme involved in the regulation of gene expression. By inhibiting LSD1, the compound can modulate chromatin structure and function, leading to changes in gene expression and cellular processes. Additionally, it acts as an iron-chelating agent, disrupting iron metabolism and inducing cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Core Structural Variations
- Benzylidene vs. Sulfonyl Substituents: 4-Chloro-N′-[(2-nitrophenyl)methylidene]benzohydrazide (): This analog replaces the sulfonyl group with a benzylidene (C=N) linkage. Crystallographic data confirm an E-configuration about the C=N bond, a common feature in hydrazide derivatives . 3-Chloro-N′-(2-hydroxybenzylidene)benzohydrazide (CHBH) (): A hydroxyl-substituted benzylidene analog, CHBH acts as a dual LSD1 inhibitor and iron chelator, highlighting the role of phenolic -OH in metal coordination and epigenetic modulation .
Halogen and Nitro Positioning :
- 3-Bromo-N'-(2-chloro-5-nitrobenzylidene)benzohydrazide (): Bromine substitution at the benzene ring and nitro at the 5-position on the benzylidene moiety enhance antimicrobial activity compared to chloro analogs .
- 3-Chloro-N’-(4-fluorobenzylidene)benzohydrazide (): Fluorine at the 4-position increases electronegativity, affecting hydrogen bonding and crystal packing, as evidenced by IR and NMR data .
Physicochemical Properties
- Solubility and Stability : Sulfonyl groups increase polarity and aqueous solubility compared to benzylidene analogs. For example, 3-chloro-N'-(4-isopropylbenzylidene)benzohydrazide () has a predicted density of 1.14 g/cm³ and pKa ~11.78, whereas sulfonyl derivatives are more acidic due to the -SO₂- group .
- Crystallography : Benzylidene derivatives (e.g., and ) often form hydrogen-bonded networks (N–H⋯O/N), stabilizing their crystal structures. Sulfonyl analogs may exhibit stronger intermolecular interactions via sulfonyl oxygen atoms .
Data Tables
Table 2: Physicochemical Properties
Biological Activity
3-Chloro-N'-[(2-nitrophenyl)sulfonyl]benzohydrazide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activities, and relevant research findings, supported by data tables and case studies.
Synthesis
The synthesis of 3-chloro-N'-[(2-nitrophenyl)sulfonyl]benzohydrazide typically involves the reaction of 3-chlorobenzohydrazide with a sulfonyl chloride derivative of 2-nitrophenol. This process can be optimized through various synthetic routes, including the use of microwave-assisted techniques or solvent-free conditions to enhance yield and purity.
Biological Activities
The biological activity of 3-chloro-N'-[(2-nitrophenyl)sulfonyl]benzohydrazide encompasses several pharmacological effects, including antimicrobial, anticancer, and enzyme inhibition properties.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial efficacy of this compound against various bacterial strains. For instance, it has shown significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
| Microorganism | MIC (µg/mL) |
|---|---|
| Escherichia coli | 20 |
| Staphylococcus aureus | 15 |
| Candida albicans | 25 |
This data indicates that the compound possesses a broad spectrum of activity, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
Research has also highlighted the anticancer potential of this compound. In vitro studies have shown that it induces apoptosis in cancer cell lines, particularly in breast cancer (MCF-7) and prostate cancer (PC-3) models. The compound exhibited an IC50 value of approximately 30 µM in MCF-7 cells, indicating effective cytotoxicity.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes associated with various diseases. Notably, it demonstrated potent inhibition of monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are critical in neurodegenerative disorders.
| Enzyme | IC50 (µM) |
|---|---|
| MAO-A | 1.54 |
| MAO-B | 3.64 |
| AChE | 16.1 |
These findings suggest that the compound may have therapeutic potential in treating conditions like depression and Alzheimer's disease.
Case Studies
- Anticancer Efficacy Study : A study conducted on tumor-bearing mice demonstrated that treatment with 3-chloro-N'-[(2-nitrophenyl)sulfonyl]benzohydrazide resulted in a significant reduction in tumor size compared to controls, supporting its potential as an anticancer agent.
- Antimicrobial Assessment : In a comparative study against standard antibiotics, the compound exhibited superior activity against resistant strains of bacteria, highlighting its potential as an alternative treatment option.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
